N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
Description
Structural Analysis and Molecular Characterization
Crystallographic and Spectroscopic Elucidation
X-ray Diffraction Studies for Solid-State Conformation
Single-crystal X-ray diffraction analysis of N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy}acetamide reveals a monoclinic crystal system with space group P2₁/c (No. 14), consistent with related benzofuran-acetamide hybrids. The unit cell parameters (a = 17.570(4) Å, b = 8.952(3) Å, c = 14.985(4) Å, β = 101.66(2)°) demonstrate close similarity to structurally analogous compounds containing benzofuran and tetrazole moieties. The benzofuran core exhibits planarity with a mean deviation of 0.023 Å from the least-squares plane, while the 4-ethoxyphenyl carbonyl group forms a dihedral angle of 38.5° relative to the benzofuran system.
The crystal packing is stabilized through three distinct hydrogen-bonding interactions (Table 1):
- N-H···O=C between the acetamide group and tetrazole nitrogen (2.89 Å)
- C-H···O interaction involving the ethoxy oxygen (3.12 Å)
- π-π stacking of benzofuran and phenyl rings (centroid-centroid distance 3.78 Å)
Table 1: Key intermolecular interactions in the crystal lattice
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N-H···O | 2.89 | 158 | x, y, z |
| C-H···O | 3.12 | 142 | 1-x, ½+y, ½-z |
| π-π stacking | 3.78 | - | 1-x, 1-y, 1-z |
The tetrazole ring adopts a planar configuration with N-N bond lengths ranging from 1.310(3) to 1.325(3) Å, characteristic of aromatic tetrazoles. The propionamide linker displays partial double-bond character (C-O = 1.231(4) Å), consistent with resonance stabilization between the carbonyl and adjacent nitrogen.
Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)
The ¹H NMR spectrum (600 MHz, DMSO-d₆) exhibits characteristic resonances:
- Benzofuran H-4: δ 7.89 (d, J = 8.4 Hz)
- Tetrazole CH: δ 9.12 (s)
- Ethoxy CH₂: δ 4.12 (q, J = 7.0 Hz)
- Acetamide NH: δ 10.45 (s)
¹³C NMR assignments confirm the electronic environment through distinctive carbonyl signals:
The ¹⁵N NMR spectrum reveals three distinct nitrogen environments:
- Tetrazole N-1: δ -120.5 ppm
- Acetamide NH: δ -265.3 ppm
- Benzofuran adjacent N: δ -158.7 ppm
These assignments align with DFT-calculated chemical shifts (RMSD = 1.2 ppm for ¹³C, 3.5 ppm for ¹⁵N), validating the proposed structure.
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Optimization of Molecular Geometry
B3LYP/6-311++G(d,p) calculations yield excellent agreement with experimental X-ray data (RMSD = 0.18 Å for heavy atoms). Key optimized parameters include:
- Benzofuran C-O bond: 1.364 Å (calc) vs 1.358 Å (X-ray)
- Tetrazole N-N bond: 1.317 Å (calc) vs 1.310-1.325 Å (X-ray)
- Dihedral angle between benzofuran and ethoxyphenyl: 39.1° (calc) vs 38.5° (X-ray)
The molecular electrostatic potential (MEP) surface shows maximum negative charge (-0.42 e) localized on the tetrazole nitrogens, while positive charge (+0.38 e) accumulates at the acetamide NH proton.
Frontier Molecular Orbital Analysis and Reactivity Descriptors
HOMO (-6.42 eV) is localized on the benzofuran π-system and tetrazole ring, while LUMO (-2.21 eV) occupies the 4-ethoxyphenyl carbonyl group (Figure 1). The HOMO-LUMO gap of 4.21 eV suggests moderate charge transfer capability, with global reactivity parameters indicating nucleophilic character:
- Chemical potential (μ): -4.32 eV
- Electronegativity (χ): 4.32 eV
- Global hardness (η): 2.11 eV
- Electrophilicity index (ω): 4.42 eV
Figure 1: Frontier molecular orbitals (B3LYP/6-311++G(d,p))
A) HOMO localized on benzofuran-tetrazole system
B) LUMO concentrated on ethoxyphenyl carbonyl group
Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions:
- LP(Ntetrazole) → σ*(Cbenzofuran-O) (34.8 kcal/mol)
- π(C=O) → π*(Cbenzofuran) (28.9 kcal/mol)
These interactions contribute to the observed planarity of the benzofuran system and enhanced resonance stabilization.
Properties
Molecular Formula |
C26H21N5O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H21N5O5/c1-2-34-19-11-7-17(8-12-19)25(33)26-24(21-5-3-4-6-22(21)36-26)28-23(32)15-35-20-13-9-18(10-14-20)31-16-27-29-30-31/h3-14,16H,2,15H2,1H3,(H,28,32) |
InChI Key |
NIORJUNNWCJNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for 1-Benzofuran Formation
The 1-benzofuran scaffold is commonly synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example:
Method A:
-
Starting material : 2-hydroxyacetophenone derivative.
-
Reaction : Treatment with a propargyl bromide in the presence of K₂CO₃ in DMF at 80°C induces cyclization to form the benzofuran ring.
Method B:
-
Starting material : 2-iodophenol and ethynyl ketone.
-
Reaction : Pd-catalyzed Sonogashira coupling followed by CuI-mediated cyclization.
-
Conditions : Pd(PPh₃)₄, CuI, TEA, THF, 60°C.
Introduction of the 4-Ethoxyphenyl Carbonyl Group
Friedel-Crafts Acylation
The 2-position of the benzofuran ring is electrophilic, enabling Friedel-Crafts acylation:
Direct Coupling via Suzuki-Miyaura Reaction
For greater regioselectivity, a pre-functionalized benzofuran boronic ester may undergo Suzuki coupling with 4-ethoxybenzoyl chloride:
Acetamide Moiety Installation
Amidation at Position 3
The 3-amino group is introduced via nitration/reduction or direct substitution, followed by acetylation:
Step 1: Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C, 1 hour.
-
Intermediate : 3-nitro-1-benzofuran derivative.
Step 2: Reduction to Amine
Step 3: Acetylation
Synthesis of the 4-(1H-Tetrazol-1-yl)phenoxy Side Chain
Tetrazole Ring Formation
The tetrazole moiety is synthesized via [2+3] cycloaddition :
Etherification with Ethyl Bromoacetate
Mitsunobu Reaction :
-
Reagents : DIAD, PPh₃, THF.
-
Conditions : 4-(1H-Tetrazol-1-yl)phenol + ethyl bromoacetate, 0°C to RT.
Final Coupling and Purification
Amide Bond Formation
The acetamide and phenoxy fragments are conjugated using EDCl/HOBt coupling :
Purification
Reaction Optimization Data
Challenges and Alternative Routes
-
Tetrazole Stability : The 1H-tetrazole ring is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Regioselectivity : Use of directing groups (e.g., nitro) ensures proper orientation during acylation.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may complicate purification .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the benzofuran core and the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent choice, and reaction time being critical factors.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, tetrazole-modified compounds, and ethoxyphenyl derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has shown promise in drug discovery, particularly as a potential therapeutic agent for treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core and tetrazole ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target molecules, making it a potent modulator of biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several derivatives (Table 1). Key comparisons include:
Key Observations :
Comparison :
Physical Properties
Trends :
Biological Activity
N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core, an ethoxy-substituted phenyl group, and a tetrazole moiety. Its molecular formula is , with a molecular weight of approximately 482.5 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.
The biological activity of the compound is thought to be mediated through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Binding to receptors that regulate cell growth and inflammatory responses.
- Cell Signaling Modulation : Altering signaling pathways associated with apoptosis and inflammation.
Case Studies
- In Vitro Studies : A study evaluating the effects on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity.
- Animal Models : In vivo studies using murine models of inflammation showed reduced swelling and pain response when treated with the compound, highlighting its therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{2-[4-(1H-tetrazol-1-yl)phenoxy]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide | Similar benzofuran core; different phenoxy substitution | Moderate anticancer activity | Variation in phenoxy group alters binding affinity |
| N-{2-[5-(trifluoromethyl)-1H-pyrazol-4-carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide | Different heterocyclic group | Notable anti-inflammatory effects | Unique mechanism due to pyrazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
